2-Bromo-1-(difluoromethoxy)-4-fluorobenzene

Catalog No.
S699762
CAS No.
936249-94-4
M.F
C7H4BrF3O
M. Wt
241 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(difluoromethoxy)-4-fluorobenzene

CAS Number

936249-94-4

Product Name

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene

IUPAC Name

2-bromo-1-(difluoromethoxy)-4-fluorobenzene

Molecular Formula

C7H4BrF3O

Molecular Weight

241 g/mol

InChI

InChI=1S/C7H4BrF3O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H

InChI Key

OQANLAKJTFXSQM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Br)OC(F)F

Canonical SMILES

C1=CC(=C(C=C1F)Br)OC(F)F

Application in Organic Chemistry

“2-Bromo-1-(difluoromethoxy)-4-fluorobenzene” is a chemical compound used in the field of organic chemistry .

Electrochemical Bromofunctionalization of Alkenes: One application of this compound is in the electrochemical bromofunctionalization of alkenes . This process involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .

The optimal concentration of hydrobromic acid was identified at 180 mM, which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .

This method is considered safe and sustainable, reducing waste by avoiding chemical oxidants and minimizing the risk of hazardous reagents through the in situ generation of reactive intermediates .

Application in Palladium-Catalyzed Direct Arylations

“2-Bromo-1-(difluoromethoxy)-4-fluorobenzene” has been used in the field of organic chemistry for palladium-catalyzed direct arylation of heteroarenes . This process involves the coupling of the compound with various heteroarenes such as benzothiophene, imidazo[1,2-a]pyridine, imidazo[1,2-b]pyridazine, imidazo[1,2-a]pyrazine and menthofuran . The products were obtained in good yields ranging from 79% to 93% .

Application in the Synthesis of Trifluoromethylbenzene Derivatives

Another application of “2-Bromo-1-(difluoromethoxy)-4-fluorobenzene” is in the synthesis of trifluoromethylbenzene derivatives . The compound can be used as a starting material for the synthesis of “2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene”, a compound with a molecular weight of 291.02 . This compound can then be used in further reactions to synthesize more complex trifluoromethylbenzene derivatives .

Application in the Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes

“2-Bromo-1-(difluoromethoxy)-4-fluorobenzene” has been used in the synthesis of polyfluoroalkoxy-substituted bromobenzenes . This process involves the use of palladium catalysis . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Application in the Synthesis of Difluorobenzo[d][1,3]dioxole

Another application of “2-Bromo-1-(difluoromethoxy)-4-fluorobenzene” is in the synthesis of difluorobenzo[d][1,3]dioxole . The compound can be used as a starting material for the synthesis of a bromo-substituted difluorobenzo[d][1,3]dioxole . This compound can then be used in further reactions to synthesize more complex difluorobenzo[d][1,3]dioxole derivatives .

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene, with the molecular formula C7H4BrF3O, is an aromatic compound characterized by a bromine atom and a difluoromethoxy group attached to a fluorinated benzene ring. This compound belongs to the class of bromobenzenes, which are notable for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique electronic properties imparted by the halogen substituents.

There is no documented information regarding the specific mechanism of action of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene in biological systems.

Due to the lack of specific data, it is advisable to handle 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene with caution, assuming it might possess the following hazards:

  • Mild irritant: The bromo and fluoro substituents can be mildly irritating to the skin and eyes.
  • Potential respiratory irritant: Similar to other aromatic compounds, it could irritate the respiratory system upon inhalation.
  • Unknown environmental impact: The environmental impact of this compound is not documented, so proper disposal procedures should be followed.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation: The compound can be oxidized to form phenolic derivatives or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms and the difluoromethoxy group, which influence the reactivity of the compound.

The synthesis of 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene typically involves:

  • Bromination: This is achieved through the bromination of 4-fluoro-1-(difluoromethoxy)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
  • Solvent Conditions: The reaction is commonly carried out in inert solvents like dichloromethane or chloroform at low temperatures to control the reaction rate and ensure high yield .

Industrial methods may utilize continuous flow reactors for scalability, optimizing conditions for consistent quality and yield.

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing fluorinated pharmaceuticals known for enhanced efficacy and stability.
  • Agrochemicals: The compound is utilized in developing herbicides and insecticides due to its ability to interact effectively with biological targets.
  • Materials Science: It is employed in producing advanced materials like liquid crystals and polymers that benefit from its unique electronic properties .

Studies on similar compounds suggest that 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene may interact with various biological targets through halogen bonding and dipole-dipole interactions. These interactions can influence its reactivity and binding affinity, making it a candidate for further research in medicinal chemistry and material sciences .

Several compounds share structural similarities with 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene. Here are notable examples:

Compound NameSimilarityUnique Features
1-Bromo-2-(difluoromethoxy)-4-fluorobenzene0.95Lacks additional fluorine atoms affecting reactivity.
2-Bromo-1-(difluoromethoxy)-3-fluorobenzene0.91Different substitution pattern leading to varied properties.
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene0.89Contains trifluoromethoxy group, enhancing electronic effects.
2-Bromo-4-fluoro-1-methoxybenzene0.87Lacks fluorine substituents compared to the target compound.
1-Bromo-3-(difluoromethoxy)benzene0.76Different position of substituents alters chemical behavior.

The unique combination of bromine and multiple fluorine atoms in 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene imparts distinct electronic properties that differentiate it from these similar compounds, making it valuable for specialized applications in various scientific fields .

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene

Dates

Modify: 2023-08-15

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